molecular formula C12H23N3O B1468084 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1248419-11-5

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1468084
CAS No.: 1248419-11-5
M. Wt: 225.33 g/mol
InChI Key: SDIPEFSZGSIJQP-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a chemical compound for research applications. This molecule features a 3-aminopyrrolidine scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds with various biological activities . The 3-aminopyrrolidine moiety is recognized as a key building block for the development of novel therapeutic agents and has been investigated in the context of melanin-concentrating hormone (MCH) receptor antagonists for the potential treatment of obesity . The specific pharmacological profile, molecular targets, and research applications of this exact compound require further characterization by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10-2-6-15(7-3-10)12(16)9-14-5-4-11(13)8-14/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIPEFSZGSIJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 1248419-11-5, is a synthetic organic compound characterized by a complex structure that includes both pyrrolidine and piperidine moieties. Its molecular formula is C12H22N3OC_{12}H_{22}N_{3}O with a molecular weight of approximately 225.33 g/mol. The compound features an ethanone functional group, which is significant for its reactivity and potential biological interactions .

While direct research on the biological activity of this compound is limited, its structural characteristics suggest potential interactions with various neurotransmitter systems. Compounds with similar structures have been noted for their ability to modulate neurotransmitter receptors, which may include:

  • Dopamine Receptors : Potential influence on dopaminergic pathways could suggest applications in neuropsychiatric conditions.
  • Serotonin Receptors : Interaction with serotonin receptors may indicate potential antidepressant or anxiolytic effects.
  • Nicotinic Acetylcholine Receptors : Given the presence of piperidine, there might be implications for cognitive enhancement or neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their known biological activities:

Compound NameStructureUnique FeaturesKnown Biological Activity
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-oneC12H23N3ODifferent piperidine substitutionMay affect receptor selectivity
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-oneC12H20N2OLacks methyl substitutionExhibits different biological activity
2-(3-Methylpiperidin-1-yl)ethanoneC10H17NSimpler structure without amino groupsStudied for various pharmacological effects

The unique combination of functional groups in this compound may enhance its potential as a drug candidate targeting neurological pathways while also influencing epigenetic mechanisms through histone modification.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Reactions involving amine coupling : This allows for the introduction of the aminopyrrolidine group.
  • Formation of the ethanone moiety : This step is crucial for establishing the compound's reactivity profile.

These synthetic pathways are essential for producing derivatives that could exhibit enhanced biological activities .

Case Studies and Research Findings

Given the nascent stage of research surrounding this specific compound, there are currently no extensive case studies directly involving this compound. However, studies on related compounds provide insights into potential therapeutic applications:

Example Study: PLK4 Inhibitors

Research into PLK4 inhibitors has highlighted the significance of compounds that modulate cellular processes related to cancer. The mechanisms by which such inhibitors function may parallel potential pathways influenced by this compound, particularly in terms of cell cycle regulation and apoptosis .

Implications for Drug Development

The structural attributes of this compound suggest it could be explored further in pharmacological studies aimed at treating conditions such as:

  • Neurodegenerative Disorders : By targeting neurotransmitter systems.
  • Cognitive Disorders : Through potential modulation of cholinergic pathways.

Further investigation is required to establish concrete biological activities and therapeutic potentials.

Scientific Research Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most promising applications of this compound is its role as a DPP-4 inhibitor. DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. Research indicates that derivatives of similar structures show significant efficacy in lowering blood glucose levels.

Case Study: DPP-4 Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted a series of compounds structurally related to the target compound, demonstrating potent DPP-4 inhibition with favorable pharmacokinetic properties. The lead compound from this series showed considerable blood glucose-lowering effects in animal models, indicating potential for clinical application .

Neurological Applications

The structural characteristics of the compound suggest potential applications in neurology, particularly in treating disorders such as anxiety and depression. Compounds with similar piperidine and pyrrolidine rings have been evaluated for their anxiolytic and antidepressant activities.

Case Study: Neuropharmacology

Research indicates that compounds with piperidine derivatives exhibit selective serotonin reuptake inhibition, which is beneficial for treating depression. A study demonstrated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, suggesting that our target compound could be explored for similar effects .

Antimicrobial Activity

Emerging research suggests that compounds with similar frameworks may possess antimicrobial properties. The presence of nitrogen-rich heterocycles is often associated with increased biological activity against various pathogens.

Case Study: Antimicrobial Studies

In vitro studies have shown that certain piperidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria. These findings suggest that our compound could be further investigated for its antimicrobial potential, particularly in developing new antibiotics .

Comparison with Similar Compounds

Below is a detailed analysis of key analogs and their distinguishing features:

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 3-Aminopyrrolidin-1-yl 4-Methylpiperidin-1-yl 223.32 1.5–2.5 Polar amine enhances solubility; methylpiperidine increases hydrophobicity.
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone 4-Bromophenyl 4-Methylpiperidin-1-yl 296.20 3.3 Bulky bromophenyl raises hydrophobicity; potential for aryl-halogen bonding.
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one Chloro 4-Methylpiperidin-1-yl 175.65 Compact structure; chloro group may confer electrophilic reactivity.
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one 4-Aminopiperidin-1-yl Pyrrolidin-1-yl 227.31 Dual amine substituents improve solubility; pyrrolidine enhances rigidity.
Key Observations:
  • Bromophenyl vs. Aminopyrrolidine: The bromophenyl analog () has higher molecular weight (296.20 vs. 223.32) and logP (3.3 vs.
  • Chloro Substitution: The chloro analog () lacks the aminopyrrolidine group, resulting in a simpler structure with lower molecular weight (175.65) and possible reactivity in nucleophilic substitutions.
  • Dual Amine Substituents: The 4-aminopiperidine-pyrrolidine analog () exhibits higher polarity than the target compound, likely improving aqueous solubility but reducing blood-brain barrier permeability.

Preparation Methods

Carbamate and Amide Formation Using Activated Carbonyl Intermediates

One common strategy involves the reaction of amines with activated carbonyl compounds such as chloroformates or acid chlorides, or via coupling reagents to form carbamates or amides.

  • Use of Triphosgene and Triethylamine:
    In a typical procedure, a precursor amine (e.g., 4-methylpiperidine derivative) is dissolved in dichloromethane and reacted with triphosgene and triethylamine at low temperatures (-15 to 0 °C). This generates an intermediate chloroformate or isocyanate species which then reacts with the 3-aminopyrrolidine to form the target compound. The reaction is quenched with aqueous acid, extracted, and purified by recrystallization. Yields reported for similar carbamate intermediates range from 53% to 72% under these conditions.

  • Coupling Using Carbodiimide Reagents (e.g., HATU, EDCI):
    Another widely used method is amide bond formation between carboxylic acid derivatives and amines using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) or HATU in the presence of organic bases like N,N-diisopropylethylamine. For example, 3-aminopyrrolidin-2-one has been coupled with various carboxylic acid derivatives in dimethylformamide or tetrahydrofuran at room temperature, with reaction times ranging from 16 to 24 hours. Yields for these reactions vary from 48% to 83% depending on the substrates and conditions.

Method Reagents & Conditions Yield (%) Notes
Triphosgene / Et3N in CH2Cl2 -15 to 0 °C, aqueous quench, recrystallization 53 - 72 Carbamate intermediate formation
HATU / DIPEA in THF or DMF Room temp, 16-24 h, preparative HPLC purification 48 - 83 Amide bond formation with 3-aminopyrrolidine

Use of 3-Aminopyrrolidin-2-one as a Key Intermediate

The compound (3R)-3-aminopyrrolidin-2-one is often used as a building block for the synthesis of this compound derivatives. It can be introduced into the reaction mixture after activation of the carboxylic acid or chloroformate intermediate.

  • Example reaction: The activated ester or acid chloride intermediate is reacted with (3R)-3-aminopyrrolidin-2-one in DMF or THF, often in the presence of a base such as N,N-diisopropylethylamine, at room temperature. The product is isolated by extraction, drying, solvent removal, and chromatographic purification.

Extraction and Purification Techniques

  • After the reaction, the mixture is typically diluted with water and extracted with organic solvents such as ethyl acetate or dichloromethane.
  • The organic layer is washed sequentially with aqueous sodium bicarbonate, hydrochloric acid, saturated brine, and dried over anhydrous sodium sulfate.
  • Solvent removal under reduced pressure yields a crude product, which is purified by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) using gradients of ethyl acetate/methanol or acetonitrile/water with 0.1% trifluoroacetic acid.
  • Final recrystallization from solvent mixtures like petroleum ether/dichloromethane or ether/chloroform provides the pure compound.

Reaction Conditions and Yields Summary Table

Step/Reaction Type Key Reagents/Conditions Temperature Time Yield (%) Purification Method
Carbamate formation Triphosgene, Et3N, CH2Cl2 -15 to 0 °C 30 min 53 - 72 Recrystallization
Amide coupling HATU or EDCI, DIPEA, DMF or THF Room temperature 16 - 24 hours 48 - 83 Preparative HPLC, silica gel column
Aminopyrrolidin-2-one addition (3R)-3-Aminopyrrolidin-2-one, activated acid derivatives Room temperature 30 min - overnight 48 - 83 Extraction, chromatography
Extraction and washing Water, ethyl acetate, NaHCO3, HCl, brine Ambient - - Drying over Na2SO4, solvent removal

Research Findings and Notes

  • The use of triphosgene as a phosgene substitute allows safer and more controlled generation of reactive intermediates for carbamate formation.
  • Coupling reagents like HATU enable efficient amide bond formation with minimal racemization and high yields.
  • The stereochemistry of the 3-aminopyrrolidine moiety (e.g., (3R)-configuration) is preserved during coupling reactions.
  • Purification by preparative HPLC is often necessary to achieve high purity due to the presence of side products and unreacted starting materials.
  • Reaction monitoring by NMR and mass spectrometry confirms product identity and purity.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm the presence of the aminopyrrolidine and methylpiperidine moieties. Compare chemical shifts to analogous compounds (e.g., piperidin-3-ylmethoxy derivatives in ).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference purity standards (≥95%) as per SDS guidelines for related compounds (e.g., ).
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (C13_{13}H23_{23}N3_{3}O).
  • Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (refer to SDS for similar aminopyrrolidine derivatives in ).
  • Storage Conditions : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light (as advised for piperidine-based compounds in ).
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictory data in pharmacological studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate reproducibility (see split-plot experimental designs in ).
  • Target Selectivity Profiling : Compare binding affinities against off-target receptors (e.g., GPCRs, kinases) using radioligand displacement assays or surface plasmon resonance (SPR). Reference studies on structurally related compounds (e.g., ).
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out metabolite interference .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :

  • Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) to enhance intermediate solubility. Monitor reaction progress via TLC or in-situ IR.
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps. For example, Pd(OAc)2_2/Xantphos systems improved yields in analogous piperidine syntheses ().
  • Workup Procedures : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Purity >95% is critical for biological assays .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with dopamine D2_2 receptors) using GROMACS or AMBER. Validate with experimental IC50_{50} data from radioligand assays.
  • ADMET Prediction Tools : Utilize SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Cross-reference with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

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